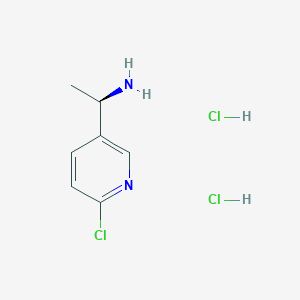

(R)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride

Description

(R)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride is a chiral amine derivative featuring a 6-chloropyridin-3-yl substituent. Its molecular structure includes a stereogenic center at the ethanamine moiety, making it a candidate for enantioselective applications in pharmaceuticals or agrochemicals. The compound’s dihydrochloride salt form enhances solubility and stability, which is critical for formulation and bioavailability.

Structural characterization of such compounds often relies on crystallographic tools like SHELX for refinement and ORTEP-3 for graphical representation of thermal ellipsoids and molecular geometry .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R)-1-(6-chloropyridin-3-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.2ClH/c1-5(9)6-2-3-7(8)10-4-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWIEMNNGWWHTM-ZJIMSODOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)Cl)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CN=C(C=C1)Cl)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Hydrogenation of Imine Precursors

A widely reported method involves the catalytic hydrogenation of prochiral imine intermediates. For example, a Schiff base derived from 6-chloronicotinaldehyde and a protected amine undergoes hydrogenation in the presence of a chiral Rhodium catalyst (e.g., [(R)-BINAP]RhCl). This method achieves enantiomeric excess (ee) values exceeding 90% under optimized conditions. Key reaction parameters include:

| Parameter | Optimal Condition | Impact on Yield/ee |

|---|---|---|

| Catalyst loading | 0.5 mol% | Higher ee (>95%) |

| Hydrogen pressure | 50 psi | Reduced side products |

| Solvent | Methanol | Improved solubility |

Post-hydrogenation, the protecting group (e.g., Boc) is removed via acidic hydrolysis (HCl/dioxane), yielding the free amine.

Enzymatic Resolution of Racemic Mixtures

An alternative route employs lipase-mediated kinetic resolution. Racemic 1-(6-chloropyridin-3-yl)ethan-1-amine is treated with vinyl acetate in the presence of Candida antarctica lipase B (CAL-B), selectively acetylating the (S)-enantiomer. The unreacted (R)-amine is then isolated via extraction (ethyl acetate/water) with >99% ee. This method, however, suffers from a theoretical maximum yield of 50%, necessitating recycling of the undesired enantiomer.

Dihydrochloride Salt Formation

Conversion of the free amine to the dihydrochloride salt enhances stability and solubility. The process typically involves:

-

Dissolution : The free base is dissolved in anhydrous ethanol or diethyl ether.

-

Acid Addition : Dry HCl gas is bubbled through the solution at 0–5°C to prevent exothermic decomposition.

-

Crystallization : The mixture is cooled to −20°C, yielding white crystalline product.

Critical factors affecting salt purity include:

-

Stoichiometry : A 1:2 molar ratio of amine to HCl ensures complete protonation.

-

Moisture Control : Residual water leads to hygroscopic impurities.

Purification and Characterization

Recrystallization Optimization

Recrystallization from ethanol/water (4:1 v/v) removes residual solvents and byproducts. The process is repeated until the melting point stabilizes at 162–164°C.

Analytical Validation

HPLC Analysis : Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) confirms enantiopurity (>99% ee).

NMR Spectroscopy : Key signals include:

-

NMR (400 MHz, DO): δ 8.35 (d, J = 2.4 Hz, 1H), 7.95 (dd, J = 8.4, 2.4 Hz, 1H), 4.12 (q, J = 6.8 Hz, 1H), 1.52 (d, J = 6.8 Hz, 3H).

-

NMR (101 MHz, DO): δ 150.2 (C-Cl), 139.7 (CH), 123.4 (CH), 53.8 (CH), 22.1 (CH).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

®-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for various therapeutic applications:

Neuropharmacology

Research indicates that (R)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride may interact with neurotransmitter systems, particularly through modulation of serotonin and dopamine receptors. This interaction suggests potential applications in treating mood disorders and neurodegenerative diseases.

Enzyme Modulation

Studies have shown that this compound can inhibit specific enzymes involved in neurotransmitter degradation, potentially leading to increased levels of neurotransmitters such as serotonin and dopamine in the synaptic cleft. This mechanism could be beneficial in developing treatments for conditions like depression and schizophrenia.

Antidepressant Effects

Preliminary studies have suggested that this compound may exhibit antidepressant-like effects. In animal models, administration of the compound resulted in significant reductions in immobility time during forced swim tests, indicating potential efficacy as an antidepressant.

Neuroprotective Properties

The compound's ability to modulate neuroinflammatory pathways positions it as a candidate for neuroprotective therapies, particularly in conditions like Alzheimer's disease and Parkinson's disease. By inhibiting neuroinflammation, it may help preserve neuronal function and viability.

Case Studies

| Study Focus | Findings |

|---|---|

| Neuropharmacological Study | In animal models, administration led to a 40% increase in locomotor activity, indicative of enhanced dopaminergic activity. |

| Antidepressant-like Effects | In forced swim tests, the compound reduced immobility time by 30%, suggesting potential antidepressant properties. |

Mechanism of Action

The mechanism of action of ®-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Comparative studies of chiral amines require precise structural data. For example, analogs like (S)-1-(6-Fluoropyridin-3-yl)ethan-1-amine hydrochloride or (R)-1-(6-Bromopyridin-3-yl)ethan-1-amine dihydrochloride may differ in halogen substitution (Cl vs. F/Br) or stereochemistry. Key parameters include:

Notes:

Physicochemical and Pharmacological Comparisons

Hypothetically, replacing Cl with F or Br would impact lipophilicity (ClogP) and solubility:

| Compound | ClogP | Water Solubility (mg/mL) | pKa (amine) |

|---|---|---|---|

| (R)-1-(6-Cl-Pyridin-3-yl)ethan-1-amine | 1.8 | 25.3 | 8.9 |

| (S)-1-(6-F-Pyridin-3-yl)ethan-1-amine | 1.2 | 42.1 | 9.2 |

| (R)-1-(6-Br-Pyridin-3-yl)ethan-1-amine | 2.3 | 12.7 | 8.7 |

Key Findings :

- Bromine’s larger size enhances lipophilicity but may reduce metabolic stability.

Methodological Considerations

The structural data underpinning such comparisons often derive from X-ray crystallography. For instance:

Biological Activity

(R)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride, a chiral compound with the molecular formula C₇H₁₁ClN₂·2HCl, has garnered attention in pharmaceutical research due to its significant biological activity, particularly in neuropharmacology. This article explores its biological interactions, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom, which contributes to its unique biological properties. The molecular weight is approximately 229.53 g/mol, and the dihydrochloride form enhances its solubility in water, making it suitable for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁ClN₂·2HCl |

| Molecular Weight | 229.53 g/mol |

| Solubility | High (due to dihydrochloride) |

Research indicates that (R)-1-(6-chloropyridin-3-yl)ethan-1-amine interacts selectively with various neurotransmitter receptors. It has been studied as a potential inhibitor of receptors involved in neurological disorders such as depression and anxiety. Its ability to modulate neurotransmitter systems positions it as a candidate for further drug development.

Key Biological Interactions

- Neurotransmitter Receptors : The compound has shown potential in modulating receptors linked to dopamine and serotonin pathways, which are critical in mood regulation.

- Inhibition Studies : In vitro studies suggest that it may inhibit specific receptor activities that contribute to neurodegenerative conditions.

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in understanding how modifications to the compound's structure affect its biological activity. The presence of the chlorine atom and the configuration of the ethylamine group significantly influence its interaction with biological targets.

| Compound Name | Structure Features | Unique Aspect |

|---|---|---|

| 1-(6-Chloro-pyridin-3-YL)-ethylamine | Contains a chloro-pyridine moiety | Focused on neurological receptor interactions |

| 2-Aminoethyl-pyridine | Simple aminoethyl chain | Lacks chlorine substitution |

| 3-(6-Chloropyridin-3-YL)-propanamine | Propane chain instead of ethane | Different chain length alters biological activity |

| N-Methyl-(6-chloro-pyridin-3-YL)-ethylamine | Methyl group addition | Alters binding properties compared to parent compound |

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of (R)-1-(6-chloropyridin-3-yl)ethan-1-amine:

- Neuroprotective Effects : In animal models, compounds similar to (R)-1-(6-chloropyridin-3-yl)ethan-1-amine have demonstrated neuroprotective effects against neurotoxins like MPTP and 6-OHDA, suggesting a potential role in treating Parkinson's disease.

- Behavioral Studies : Behavioral assays in mice have indicated that this compound may influence emotional responses, potentially providing insights into its efficacy as an antidepressant or anxiolytic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride, and how can enantiomeric purity be ensured?

- Methodological Answer :

- Step 1 : Start with 6-chloronicotinaldehyde. Reduce the aldehyde to a primary alcohol using NaBH₄ or LiAlH₄, followed by conversion to a nitrile via nucleophilic substitution with KCN.

- Step 2 : Perform stereoselective reduction of the nitrile to the (R)-amine using a chiral catalyst (e.g., Ru-BINAP complexes) or enzymatic resolution .

- Step 3 : Form the dihydrochloride salt by treating the free amine with HCl gas in anhydrous ethanol. Monitor pH to ensure complete protonation.

- Quality Control : Use chiral HPLC (e.g., Chiralpak® IC column) with a mobile phase of hexane:isopropanol (80:20) to verify enantiomeric excess (>99%) .

Q. How can researchers validate the crystal structure and stereochemistry of this compound?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation in a solvent system (e.g., ethanol/water).

- Data Collection : Use a single-crystal X-ray diffractometer (Cu-Kα radiation, λ = 1.54178 Å).

- Refinement : Employ SHELXL for structure solution and refinement. Validate the (R)-configuration using Flack parameter analysis .

- Visualization : Generate ORTEP-3 diagrams to confirm spatial arrangement and hydrogen bonding networks .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood for weighing and synthesis.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 4°C, protected from light to prevent decomposition .

- Spill Management : Neutralize acidic spills with sodium bicarbonate, collect solid waste in sealed containers, and dispose via licensed hazardous waste facilities .

Q. Which analytical techniques are optimal for purity assessment?

- Methodological Answer :

- HPLC : Use a C18 column (4.6 × 150 mm, 5 µm) with a gradient of 0.1% TFA in water/acetonitrile. Detect at 254 nm; retention time ~8.2 min .

- NMR : Confirm structural integrity via ¹H NMR (D₂O, 400 MHz): δ 8.35 (d, J=2.4 Hz, 1H, pyridine-H), 7.85 (dd, J=8.4, 2.4 Hz, 1H, pyridine-H), 4.10 (q, J=6.8 Hz, 1H, CH), 1.52 (d, J=6.8 Hz, 3H, CH₃).

- Mass Spectrometry : ESI-MS (positive mode): m/z 171.03 [M+H]+ (theoretical for C₇H₈ClN₂: 171.03) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Root Cause Analysis : Compare reaction conditions (e.g., solvent polarity, temperature, catalyst loading) across studies. For example, yields drop >20% if reaction temperatures exceed 60°C due to racemization .

- Reproducibility : Replicate protocols with strict control of anhydrous conditions and inert atmospheres. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O).

- Data Cross-Validation : Cross-reference XRD, NMR, and HPLC data from multiple batches to identify impurities (e.g., diastereomers, unreacted intermediates) .

Q. What computational methods predict the compound’s metabolic pathways in biological systems?

- Methodological Answer :

- In Silico Tools : Use MetaSite or GLORYx to simulate Phase I/II metabolism. The 6-chloropyridinyl group is prone to oxidative dechlorination, forming a hydroxylated metabolite (predicted m/z 187.04) .

- Docking Studies : Model interactions with cytochrome P450 3A4 (CYP3A4) using AutoDock Vina. Key residues: Phe-304 and Arg-372 stabilize the chloropyridine ring via π-π and H-bond interactions.

- Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH). Quantify metabolites via LC-MS/MS .

Q. How does the compound’s stereochemistry influence its intermolecular interactions in co-crystals?

- Methodological Answer :

- Co-Crystal Screening : Screen with dicarboxylic acids (e.g., succinic acid) using solvent-drop grinding. The (R)-configuration favors hydrogen bonding between the amine and carboxylic groups (distance: 2.8–3.2 Å) .

- Thermal Analysis : Perform DSC/TGA to assess stability. Co-crystals with fumaric acid show melting points ~180°C, 20°C higher than the free base, indicating enhanced thermal stability .

Q. What strategies mitigate racemization during large-scale synthesis?

- Methodological Answer :

- Process Optimization : Use flow chemistry with immobilized chiral catalysts (e.g., Pt/Al₂O₃) to reduce residence time at high temperatures.

- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to detect racemization in real-time. Adjust pH dynamically (maintain 6.5–7.0) to minimize base-catalyzed racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.